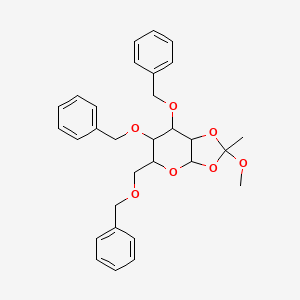

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a complex organic compound with the molecular formula C30H34O7 and a molecular weight of 506.59 g/mol . This compound is primarily used as a biochemical assay reagent and has significant applications in scientific research, particularly in the fields of chemistry and biomedicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically involves the protection of hydroxyl groups in D-galactopyranose followed by benzylation. The orthoacetate group is introduced through a reaction with methyl orthoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Glycosylation Reactions

The compound is primarily utilized in glycosylation reactions to synthesize complex carbohydrates. It acts as a glycosyl donor in the formation of glycosidic bonds, enabling the construction of oligosaccharides and polysaccharides. The reactivity of the methyl orthoacetate moiety enhances the efficiency of these reactions by stabilizing the transition state during glycosylation processes .

Synthesis of Oligosaccharides

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been employed in the modular synthesis of oligogalactans related to plant cell wall components. This application is crucial for understanding plant biology and developing carbohydrate-based materials .

Medicinal Chemistry

Drug Development

The compound serves as a precursor in the synthesis of glycosylated drugs. Glycosylation can enhance the pharmacokinetic properties of therapeutic agents by improving their solubility and bioavailability. For instance, it has been used to modify existing drugs to create more effective derivatives with improved therapeutic profiles .

Cancer Research

In studies related to cancer treatment, 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been investigated for its role in modulating galectin interactions. Galectins are proteins that bind to specific carbohydrate structures on cell surfaces and are implicated in cancer progression and metastasis. By altering glycan structures through this compound, researchers aim to disrupt galectin-mediated processes that facilitate tumor growth .

Biochemical Applications

Studying Glycan-Protein Interactions

This compound is utilized in research focused on understanding glycan-protein interactions within biological systems. By synthesizing various glycosylated derivatives, scientists can probe how different carbohydrate structures influence protein binding and cellular signaling pathways .

Development of Glycoconjugates

The compound is also significant in the synthesis of glycoconjugates—molecules that consist of carbohydrates covalently linked to proteins or lipids. These glycoconjugates play critical roles in cell recognition and signaling processes, making them essential targets for drug development and therapeutic interventions .

-

Glycosylation Methodologies

A study demonstrated the efficiency of using 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) as a donor for synthesizing complex oligosaccharides via silver acetate-mediated glycosylation reactions. This method showed improved yields compared to traditional approaches . -

Impact on Cancer Cell Adhesion

Research highlighted how modifications using this compound affected galectin-3 binding to cancer cells. By altering glycan structures on cell surfaces through synthetic strategies involving this compound, researchers were able to reduce tumor cell adhesion and migration significantly .

Mecanismo De Acción

The mechanism of action of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The benzyl groups and orthoacetate moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can modulate enzyme activities, influence biochemical pathways, and affect the overall biological activity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: This compound is similar in structure but differs in the number and position of benzyl groups.

Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Another related compound with a different substitution pattern on the glucopyranose ring.

Uniqueness

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is unique due to its specific substitution pattern and the presence of the orthoacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a glycoside derivative that has garnered interest in the field of medicinal chemistry and biochemical research. This compound exhibits various biological activities that are relevant for drug development and therapeutic applications. The following sections will detail its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is C30H34O7 with a molecular weight of approximately 518.58 g/mol. The compound features a galactopyranose ring with three benzyl groups and a methyl orthoacetate moiety.

Synthesis Overview:

- The synthesis typically involves the protection of hydroxyl groups on galactose followed by the introduction of the orthoacetate group.

- Various methodologies have been reported for synthesizing similar glycoside derivatives, often focusing on regioselectivity and yield optimization .

Antimicrobial Properties

Research indicates that glycosides like 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose possess antimicrobial properties. The benzyl groups enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi .

Table 1: Antimicrobial Activity of Glycosides

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. For instance, in vitro assays demonstrated a significant reduction in cell viability in human breast cancer cells treated with this compound.

Case Study: Cytotoxicity Assay

- Cell Line: MCF-7 (breast cancer)

- Concentration Range: 10 µM to 100 µM

- Results: IC50 value determined to be approximately 25 µM after 48 hours of treatment .

Mechanistic Insights

The biological activities of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose can be attributed to its structural features:

- Benzyl Groups: These enhance hydrophobic interactions with cellular membranes.

- Orthoacetate Moiety: This functional group may contribute to the reactivity of the compound with biological targets.

Propiedades

IUPAC Name |

2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.